molecular formula C9H10BrF B2392808 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene CAS No. 1824026-13-2

1-(1-Bromoethyl)-4-fluoro-2-methylbenzene

Cat. No.: B2392808
CAS No.: 1824026-13-2
M. Wt: 217.081
InChI Key: ZFUBAPHOPDBCNN-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a fluorine atom and a methyl group

Preparation Methods

The synthesis of 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene typically involves the bromination of 4-fluoro-2-methylacetophenone. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the ethyl group.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Bromoethyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.

    Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 4-fluoro-2-methylstyrene.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes, depending on the reagents and conditions used.

Scientific Research Applications

1-(1-Bromoethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its structural features allow for modifications that can enhance drug efficacy and selectivity.

    Industry: It is employed in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. The presence of the fluorine and methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-(1-Bromoethyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds such as:

    1-(1-Bromoethyl)benzene: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.

    4-Fluoro-2-methylacetophenone: The precursor in the synthesis of this compound, which lacks the bromine atom.

    1-Bromo-4-fluorobenzene: Contains only the bromine and fluorine substituents, without the ethyl and methyl groups.

Properties

IUPAC Name

1-(1-bromoethyl)-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUBAPHOPDBCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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